molecular formula C12H32CaO19 B7945280 Calium-D-galactonate pentahydrate

Calium-D-galactonate pentahydrate

Cat. No.: B7945280
M. Wt: 520.45 g/mol
InChI Key: GBYWVMUWGXQZBD-TYCUOJIBSA-L
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Description

Calcium-D-galactonate pentahydrate is an organic compound with the chemical formula C6H10CaO7·5H2O. It is the calcium salt of D-galactonic acid and is commonly used in various applications due to its solubility in water and its role as a calcium supplement. This compound is often utilized in the food industry as a food additive to increase acidity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium-D-galactonate pentahydrate can be synthesized from D-galactose through a series of chemical reactions. One efficient procedure involves the reaction of D-lyxose with cyanide to form epimeric nitriles, which are then hydrolyzed to produce epimeric aldonic acids. These acids are converted to their calcium salts, and the calcium D-galactonate pentahydrate is separated and crystallized .

Industrial Production Methods

In industrial settings, the production of calcium-D-galactonate pentahydrate typically involves the neutralization of D-galactonic acid with calcium carbonate or calcium hydroxide. The resulting solution is then crystallized to obtain the pentahydrate form of the compound .

Chemical Reactions Analysis

Types of Reactions

Calcium-D-galactonate pentahydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form D-galactaric acid.

    Reduction: Reduction reactions can convert it back to D-galactose.

    Substitution: It can participate in substitution reactions where the calcium ion is replaced by other metal ions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .

Major Products

The major products formed from these reactions include D-galactaric acid from oxidation and D-galactose from reduction. Substitution reactions can yield various metal galactonates depending on the substituting metal ion.

Scientific Research Applications

Calcium-D-galactonate pentahydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of calcium-D-galactonate pentahydrate involves its dissociation in aqueous environments to release calcium ions and D-galactonate. The calcium ions play essential roles in various physiological processes, including bone formation, muscle contraction, and nerve function. The D-galactonate acts as a chelating agent, enhancing the bioavailability of calcium .

Comparison with Similar Compounds

Similar Compounds

  • Calcium gluconate
  • Calcium lactate
  • Calcium glucoheptonate

Uniqueness

Calcium-D-galactonate pentahydrate is unique due to its specific molecular structure, which allows it to form stable complexes with calcium ions. This stability enhances its solubility and bioavailability compared to other calcium salts. Additionally, its role as a food additive sets it apart from other calcium compounds that may not have similar applications .

Properties

IUPAC Name

calcium;(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate;pentahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H12O7.Ca.5H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;/h2*2-5,7-11H,1H2,(H,12,13);;5*1H2/q;;+2;;;;;/p-2/t2*2-,3+,4+,5-;;;;;;/m11....../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYWVMUWGXQZBD-TYCUOJIBSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32CaO19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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